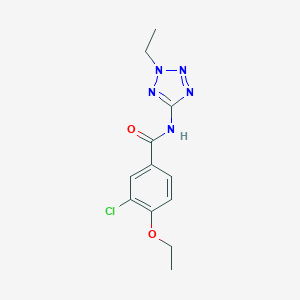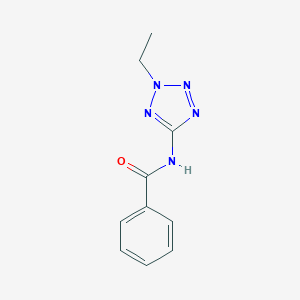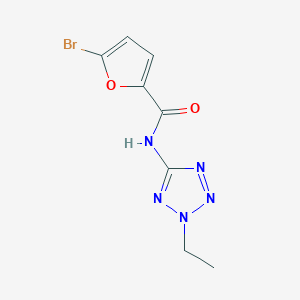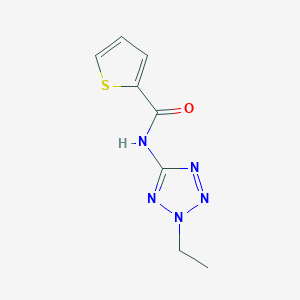![molecular formula C15H12BrF2NO3 B244615 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, and its overexpression is associated with various cancers. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
作用機序
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for its anti-apoptotic function. By binding to BCL-2, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and activation of caspases, which ultimately results in the cleavage of cellular proteins and DNA fragmentation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
実験室実験の利点と制限
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BCL-2, which allows for the specific inhibition of BCL-2 function. However, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide will likely focus on its potential use in combination therapies for cancer treatment, as well as its use in other types of cancer beyond CLL and AML. Additionally, further studies are needed to elucidate the mechanisms of resistance to 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide and to identify biomarkers that can predict response to the drug. Finally, the development of more potent and soluble analogs of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide may improve its efficacy and expand its use in experimental settings.
合成法
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(difluoromethoxy)aniline to yield the intermediate product. The intermediate product is then coupled with 4-aminomethylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide.
科学的研究の応用
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has shown potent anti-tumor activity in various cancer cell lines and animal models. In clinical trials, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions.
特性
分子式 |
C15H12BrF2NO3 |
|---|---|
分子量 |
372.16 g/mol |
IUPAC名 |
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO3/c1-21-12-7-6-9(16)8-10(12)14(20)19-11-4-2-3-5-13(11)22-15(17)18/h2-8,15H,1H3,(H,19,20) |
InChIキー |
JPZAGXCKBJNQDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)